molecular formula C7H6BrNO4 B046799 2-Bromo-4-methoxy-6-nitrophenol CAS No. 115929-59-4

2-Bromo-4-methoxy-6-nitrophenol

Cat. No. B046799
M. Wt: 248.03 g/mol
InChI Key: GAVVLRJHVWIDPK-UHFFFAOYSA-N
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Patent
US07531564B2

Procedure details

Raney/Ni (2.5 g) was added into a solution of 2-bromo-4-methoxy-6-nitrophenol (8.8 g, 35.5 mmol) in EtOAc (100 mL). The mixture was shaken in a Parr apparatus under hydrogen at 25 psi for 2.5 h. The reaction mixture was filtered through celite and concentrated under vacuum to give a gray solid (7.4 g, 96% yield; 95-97° C.); MS m/e 218 (M+H)+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([N+:10]([O-])=O)[C:3]=1[OH:13]>CCOC(C)=O.[Ni]>[NH2:10][C:4]1[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=[C:2]([Br:1])[C:3]=1[OH:13]

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)OC)[N+](=O)[O-])O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken in a Parr apparatus under hydrogen at 25 psi for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a gray solid (7.4 g, 96% yield; 95-97° C.)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
NC1=C(C(=CC(=C1)OC)Br)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.